
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide, also known as CTDP-1, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including neuroscience and pharmacology.
作用机制
The mechanism of action of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide involves the modulation of synaptic transmission in the brain. 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide enhances the function of synaptic connections by increasing the number of synaptic vesicles released during neurotransmitter release. This results in an increase in the strength of synaptic connections and an improvement in cognitive function.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. In animal studies, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been shown to improve cognitive function and memory. 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has also been found to increase the release of dopamine in the brain, which may be responsible for its effects on cognitive function.
实验室实验的优点和局限性
One advantage of using 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to enhance synaptic transmission in the brain. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. However, one limitation of using 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide is its potential toxicity. Further studies are needed to determine the safety of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
未来方向
There are many potential future directions for research on 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide. One direction is to investigate the potential therapeutic applications of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the molecular mechanisms of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide and its effects on synaptic transmission in the brain. Additionally, further studies are needed to determine the safety and efficacy of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its ability to enhance synaptic transmission in the brain makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. However, further studies are needed to determine the safety and efficacy of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
合成方法
The synthesis of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 1-phenylcyclopropylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid. This reaction results in the formation of the intermediate product, 1-phenylcyclopropyl-(1H-pyrazol-4-yl)-methanamine. This intermediate is then reacted with acetic anhydride to produce the final product, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide.
科学研究应用
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have potential applications in various fields of scientific research. In neuroscience, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been shown to enhance the function of synaptic connections in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have potential applications in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
1,3,5-trimethyl-N-(1-phenylcyclopropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-14(12(2)19(3)18-11)15(20)17-16(9-10-16)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHTTDNBIGSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(1-phenylcyclopropyl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)
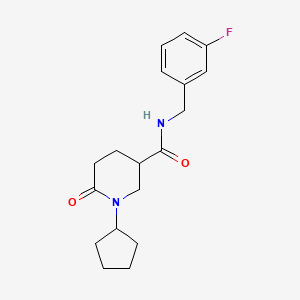
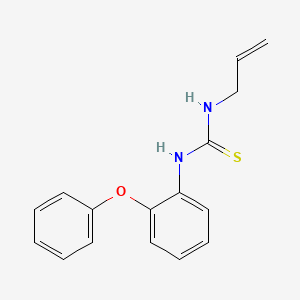
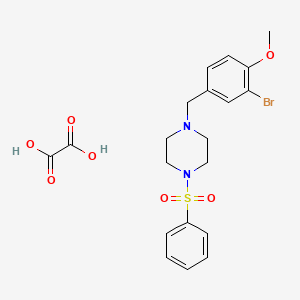
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
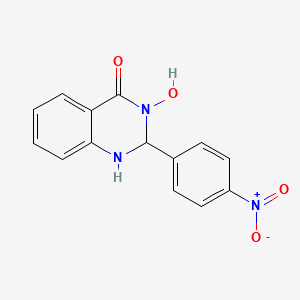
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)
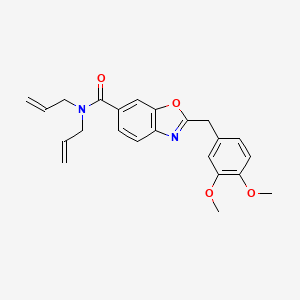

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)
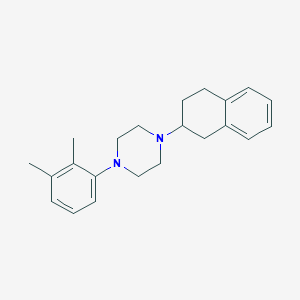
![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)